N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide
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Overview
Description
N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide is a complex organic compound featuring a thienopyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Thienopyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between a thioamide and a hydrazine derivative can yield the thienopyrazole structure.
Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, using p-tolyl chloride and a Lewis acid catalyst.
Oxidation to Form the Dioxide: The thienopyrazole intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone (dioxide) functionality.
Acylation to Form the Final Product: The final step involves the acylation of the thienopyrazole intermediate with 2-oxo-2-(pyrrolidin-1-yl)acetyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, to form higher oxidation state derivatives.
Reduction: Reduction reactions can target the sulfone group, potentially converting it back to a sulfide.
Substitution: The aromatic ring and the pyrazole moiety can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Higher oxidation state derivatives such as sulfoxides or sulfones.
Reduction: Sulfide derivatives.
Substitution: Various substituted thienopyrazole derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its thienopyrazole core is of particular interest for developing new synthetic methodologies.
Biology and Medicine
In biological and medicinal research, N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide is investigated for its potential pharmacological properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with a thienopyrazole core can interact with enzymes or receptors, modulating their activity. The sulfone group may enhance binding affinity through hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
Thienopyrazole Derivatives: These compounds share the core structure and may exhibit similar biological activities.
Sulfone-Containing Compounds: These compounds are known for their stability and potential biological activity.
Uniqueness
N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide is unique due to the combination of its thienopyrazole core and the sulfone group, which may confer specific reactivity and biological properties not seen in other compounds.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-12-4-6-13(7-5-12)22-16(14-10-27(25,26)11-15(14)20-22)19-17(23)18(24)21-8-2-3-9-21/h4-7H,2-3,8-11H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKZCYPKNRVHGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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